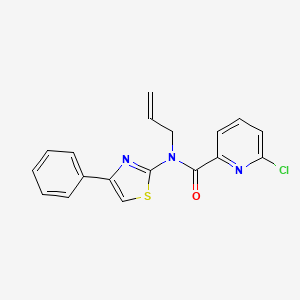

6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3OS/c1-2-11-22(17(23)14-9-6-10-16(19)20-14)18-21-15(12-24-18)13-7-4-3-5-8-13/h2-10,12H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFOTUFWBPBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a base.

Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine-2-carboxylic acid derivative under appropriate conditions to form the desired compound.

Introduction of the Prop-2-enyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides, bases, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.

Biology: The compound may be used in studies related to enzyme inhibition and protein binding.

Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Industry: The compound may be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogues with variations in the thiazole substituents, pyridine substitution patterns, and N-alkyl/aryl groups. Below is a detailed analysis:

Substituent Variations on the Thiazole Ring

- 4-Phenyl-1,3-thiazol-2-yl vs. 4-Biphenyl-1,3-thiazol-2-yl: The compound in , N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide, replaces the phenyl group with a biphenyl moiety. The glycineamide linker in this analogue may improve hydrogen-bonding capacity compared to the allyl group in the target compound .

4-Phenyl-1,3-thiazol-2-yl vs. 5-(1-Methylimidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl :

describes 6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide. The imidazole substituent introduces additional hydrogen-bonding sites and basicity, which could enhance target binding in biological systems compared to the unmodified phenyl group .

Pyridine Substitution Patterns

- Pyridine-2-carboxamide vs. Pyridine-3-carboxamide: The compound 6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide () shifts the carboxamide group to the pyridine’s 3-position.

N-Alkyl/Aryl Group Modifications

- N-Prop-2-enyl vs. N-Butan-2-yl :

The allyl group in the target compound introduces unsaturation, which may increase reactivity (e.g., susceptibility to oxidative metabolism) compared to the saturated butan-2-yl group in ’s analogue. The branched butan-2-yl group could impart greater steric hindrance, influencing binding specificity .

Structural and Pharmacokinetic Implications

Table 1: Key Structural and Hypothetical Pharmacokinetic Comparisons

| Compound Name | Molecular Formula | Thiazole Substituent | Pyridine Substituent | N-Group | Molecular Weight | Hypothetical LogP* |

|---|---|---|---|---|---|---|

| 6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide | C₁₈H₁₅ClN₃OS | 4-Phenyl | 2-Carboxamide | Prop-2-enyl | 364.85 g/mol | ~3.2 |

| N-(4-Biphenyl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide [15] | C₂₂H₁₈N₄O₂S | 4-Biphenyl | 2-Glyciamide | - | 408.47 g/mol | ~3.8 |

| 6-Chloro-N-[5-(1-methylimidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide | C₂₀H₁₅ClN₅O₂S | 5-(1-Methylimidazol-2-yl) | 2-Carboxamide | - | 432.89 g/mol | ~2.5 |

| 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide | C₁₄H₁₆ClN₃OS | 4-Methyl | 3-Carboxamide | Butan-2-yl | 325.81 g/mol | ~2.9 |

*LogP values estimated using fragment-based methods.

- Solubility : The biphenyl analogue () likely has lower aqueous solubility due to higher LogP, whereas the imidazole-containing compound () may exhibit improved solubility from polar interactions.

- Metabolic Stability : The allyl group in the target compound could render it more prone to cytochrome P450-mediated oxidation compared to saturated N-alkyl groups.

Biological Activity

6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide is a synthetic organic compound that belongs to the thiazole derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro group and the phenyl substituent enhances its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. It may inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells. The exact mechanism varies depending on the biological context but generally involves:

- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, affecting cell growth and survival.

- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines.

| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| This compound | 37.4 | 8.9 |

| Other Compounds | Varied | Varied |

These results indicate that the compound's structure may influence its efficacy against different cancer types, potentially due to variations in target enzyme expression between the cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of a chloro substituent enhances lipophilicity, facilitating membrane penetration.

| Test Organism | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

These findings suggest that derivatives like this compound could be promising candidates for further development as antimicrobial agents .

Case Studies

- Antiproliferative Activity : A study focused on the structure–activity relationship (SAR) of similar compounds found that modifications to the phenyl ring significantly affected their antiproliferative activity against Caco-2 cells. The introduction of electron-withdrawing groups enhanced activity by improving binding affinity to target proteins involved in cell signaling pathways .

- Antimicrobial Testing : Another investigation into N-substituted phenyl derivatives revealed that compounds with halogenated substituents exhibited superior antimicrobial efficacy due to increased hydrophobic interactions with bacterial membranes. This aligns with findings for this compound .

Q & A

Basic: What are the standard methods for synthesizing 6-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-2-carboxamide?

Answer:

Synthesis typically involves multi-step organic reactions. A common approach includes:

Core intermediate preparation : Reacting chlorinated pyridine derivatives (e.g., 6-chloropyridine-2-carboxylic acid) with propargylamine to form the N-prop-2-enylpyridine backbone.

Thiazole coupling : Introducing the 4-phenylthiazole moiety via a nucleophilic substitution or Ullmann-type coupling, often using Cu(I) catalysts under reflux conditions.

Amide bond formation : Activating the carboxylic acid group (e.g., via HOBt/EDCI coupling) to react with the thiazole-2-amine derivative.

Purification is achieved through recrystallization or column chromatography, monitored by TLC and characterized via / NMR and HRMS .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Propargylamine, DMF, 80°C | 75 | |

| 2 | CuI, KCO, DMSO, 120°C | 60 | |

| 3 | EDCI, HOBt, DCM, RT | 85 |

Basic: How is structural characterization performed for this compound?

Answer:

Structural validation requires a combination of spectroscopic and computational methods:

- NMR spectroscopy : NMR identifies proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm, thiazole protons at δ 7.3–8.1 ppm). NMR confirms carbonyl (C=O at ~165 ppm) and aromatic carbons .

- Mass spectrometry : HRMS provides exact mass (e.g., [M+H] at m/z 412.0892 for CHClNOS).

- X-ray crystallography (if crystalline): Resolves bond lengths/angles, confirming stereochemistry .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates. For example:

- Reaction path analysis : Identifies energy barriers for amide bond formation, guiding solvent selection (e.g., DMF vs. THF) .

- Docking studies : Screens binding affinities to biological targets (e.g., kinase enzymes) to prioritize synthetic analogs .

Key Computational Parameters Table:

| Parameter | Value/Model | Application |

|---|---|---|

| Basis set | 6-31G* | Geometry optimization |

| Solvent model | PCM (DMF) | Reaction energy profile |

| Docking software | AutoDock Vina | Target interaction screening |

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) arise from:

Assay conditions : Differences in buffer pH, ATP concentration, or incubation time.

Compound purity : HPLC purity thresholds (>95% required) affect reproducibility .

Orthogonal assays : Validate results using SPR (surface plasmon resonance) and cellular assays (e.g., apoptosis via flow cytometry) .

Case Study : A 2025 study observed IC = 1.2 μM in vitro but no activity in cell-based assays. Follow-up work revealed poor membrane permeability (logP = 2.1), resolved by prodrug derivatization .

Advanced: What experimental design strategies improve yield in multi-step synthesis?

Answer:

Statistical Design of Experiments (DoE) minimizes trial-and-error:

- Factorial design : Screens variables (temperature, catalyst loading) for critical steps like thiazole coupling.

- Response surface methodology (RSM) : Optimizes parameters (e.g., reflux time) to maximize yield .

Example DoE Workflow:

Screening : Identify key factors (e.g., CuI concentration, solvent polarity).

Optimization : Central composite design refines variables.

Validation : Confirm robustness with three replicate batches .

Advanced: How to address solubility challenges in pharmacological testing?

Answer:

Poor aqueous solubility (common with thiazole-pyridine hybrids) is mitigated by:

- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO for cell assays).

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

- Salt formation : React with HCl or sodium citrate to improve crystallinity and dissolution .

Basic: What are the primary biological targets of this compound?

Answer:

The compound’s thiazole and pyridine moieties target:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.